molecular formula C15H11F2NO3 B4624581 methyl 2-[(2,5-difluorobenzoyl)amino]benzoate

methyl 2-[(2,5-difluorobenzoyl)amino]benzoate

Cat. No. B4624581
M. Wt: 291.25 g/mol
InChI Key: OSHJSJUWFTUTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,5-difluorobenzoyl)amino]benzoate, also known as DFB, is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antitumor Applications

Research has revealed that certain benzothiazole derivatives, including those structurally related to "methyl 2-[(2,5-difluorobenzoyl)amino]benzoate," possess highly selective and potent antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown efficacy in vitro and in vivo against breast and ovarian cancer cell lines and xenograft tumors. These compounds induce and are biotransformed by cytochrome P450 1A1, suggesting a metabolic activation mechanism for their antitumor activity. Modifications, such as fluorination, have been used to enhance the stability and biological activity of these molecules (Bradshaw et al., 2002).

Imaging Applications

"this compound" related compounds have also been explored for their potential in imaging, particularly in the context of Alzheimer's disease. Carbon-11-labeled casein kinase 1 (CK1) inhibitors, synthesized from derivatives of "this compound," have been prepared as potential PET radiotracers. These compounds could play a crucial role in the early detection and management of Alzheimer's disease, showcasing the versatility of these chemical structures in medical applications (Gao et al., 2018).

Chemical Synthesis Applications

The chemical synthesis and modification of "this compound" and its analogs have significant implications in the development of new materials and pharmaceuticals. For example, continuous-flow diazotization has been utilized for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, demonstrating the potential of flow chemistry in enhancing the production of complex organic molecules with high efficiency and reduced side reactions (Yu et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

methyl 2-[(2,5-difluorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHJSJUWFTUTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.